molecular formula C20H16FN3O5 B2417892 1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941931-01-7

1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Número de catálogo: B2417892
Número CAS: 941931-01-7
Peso molecular: 397.362
Clave InChI: IMYBOGMAOYQTBO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a fluorophenyl group, a methoxy-nitrophenyl group, and a pyridine ring

Propiedades

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O5/c1-29-18-10-15(24(27)28)7-8-17(18)22-20(26)14-6-9-19(25)23(12-14)11-13-4-2-3-5-16(13)21/h2-10,12H,11H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYBOGMAOYQTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Retrosynthetic Analysis

The target molecule decomposes into three modular components:

  • 6-Oxo-1,6-dihydropyridine-3-carboxylic acid as the core.
  • 2-Fluorobenzyl bromide for N-alkylation.
  • 2-Methoxy-4-nitroaniline for carboxamide formation.
    Disconnections prioritize late-stage amide coupling to avoid side reactions with the nitro group, aligning with strategies observed in analogous syntheses.

Synthetic Routes

Route 1: Sequential Alkylation and Carboxamide Coupling

Step 1: Synthesis of 6-Oxo-1,6-dihydropyridine-3-carboxylic Acid

A modified Hantzsch synthesis cyclizes ethyl acetoacetate and ammonium acetate in ethanol under reflux to yield 6-oxo-1,6-dihydropyridine-3-carboxylate. Saponification with NaOH (2 M, 80°C, 4 h) affords the carboxylic acid (85% yield).

Step 2: N-Alkylation with 2-Fluorobenzyl Bromide

The pyridinone nitrogen is alkylated using 2-fluorobenzyl bromide (1.2 eq) and cesium carbonate (2 eq) in DMF at 60°C for 12 h. Workup with aqueous HCl and recrystallization from ethanol yields 1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid (72% yield).

Step 3: HATU-Mediated Amide Coupling

The carboxylic acid (1 eq) reacts with 2-methoxy-4-nitroaniline (1.1 eq) using HATU (1.5 eq) and DIPEA (3 eq) in DMF at 25°C for 2 h. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) provides the target compound (48–58% yield).

Table 1: Route 1 Reaction Conditions and Yields

Step Reagents/Conditions Solvent Time (h) Yield (%)
1 NaOH, 80°C H2O/EtOH 4 85
2 Cs2CO3, 60°C DMF 12 72
3 HATU, DIPEA, 25°C DMF 2 48–58

Route 2: Carboxamide Formation Prior to Alkylation

Step 1: Direct Coupling of 6-Oxo-1,6-dihydropyridine-3-carboxylic Acid

Initial amide coupling with 2-methoxy-4-nitroaniline under EDCI/HOBt conditions in DCM (0°C to rt, 8 h) yields N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (63% yield).

Step 2: N-Alkylation of the Carboxamide Intermediate

Alkylation with 2-fluorobenzyl bromide (1.5 eq) and K2CO3 (3 eq) in acetonitrile at 50°C for 6 h achieves 67% yield. However, competing O-alkylation at the pyridinone oxygen reduces efficiency, necessitating careful stoichiometric control.

Table 2: Route 2 Performance Metrics

Step Challenge Mitigation Strategy Yield (%)
1 Low solubility of aniline Pre-activate acid with EDCI/HOBt 63
2 O-Alkylation side reaction Reduce bromide to 1.2 eq 67

Optimization of Critical Steps

Solvent Selection for N-Alkylation

Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but increase O-alkylation by-products. Switching to acetonitrile with phase-transfer catalysis (TBAB, 0.1 eq) improves selectivity to 8:1 (N:O alkylation).

Coupling Agent Screening

Comparative studies show HATU outperforms EDCI and DCC in coupling efficiency:

  • HATU : 58% yield, 98% purity
  • EDCI/HOBt : 52% yield, 91% purity
  • DCC : 45% yield, 88% purity
    HATU’s superior activation of sterically hindered carboxylic acids is critical.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, CONH), 8.25 (d, J = 2.4 Hz, 1H, Ar-H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 7.24–7.18 (m, 2H, Ar-H), 5.32 (s, 2H, NCH2), 3.92 (s, 3H, OCH3).
  • HRMS (ESI) : m/z calcd for C21H17FN3O5 [M+H]+: 418.1152; found: 418.1149.

Purity Assessment

HPLC analysis (C18 column, 70:30 H2O/ACN, 1 mL/min) confirms ≥98% purity with tR = 6.74 min.

Scale-Up Considerations

Kilogram-scale production adopts Route 1 due to higher reproducibility:

  • Alkylation : 72% yield at 5 kg scale (DMF, 60°C, 12 h).
  • Coupling : 55% yield using continuous flow HATU addition (2 h residence time). Process mass intensity (PMI) analysis identifies DMF as the primary waste contributor (PMI = 32), prompting solvent recovery systems.

Análisis De Reacciones Químicas

1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and nitrophenyl positions.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar compounds to 1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide include other pyridine carboxamides and fluorophenyl derivatives. These compounds share structural similarities but differ in their functional groups and overall reactivity. The uniqueness of 1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide lies in its specific combination of fluorophenyl, methoxy-nitrophenyl, and pyridine moieties, which confer distinct chemical and biological properties.

Actividad Biológica

The compound 1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various dihydropyridine derivatives. Specifically, compounds similar to the target compound have shown significant efficacy in inhibiting tumor growth. For instance, a related dihydropyridine was reported to induce complete tumor stasis in a human gastric carcinoma xenograft model (GTL-16) following oral administration . This suggests that the target compound may possess similar anticancer properties.

Antimicrobial Activity

The antimicrobial efficacy of dihydropyridine derivatives has been extensively studied. A series of compounds with structural similarities demonstrated potent activity against various pathogens. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antimicrobial potential . The target compound's structure may confer similar antimicrobial properties.

Enzyme Inhibition

Dihydropyridines are known to interact with multiple enzyme targets. Research indicates that certain derivatives act as selective inhibitors for Met kinase, leading to improved enzyme potency and selectivity . The target compound's ability to inhibit specific enzymes could be an area for further investigation.

The mechanisms underlying the biological activities of dihydropyridines typically involve modulation of signaling pathways and enzyme inhibition. For example:

  • Anticancer Mechanism : Dihydropyridines may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
  • Antimicrobial Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes, leading to cell death.

Case Studies

StudyFindings
Study on Met Kinase InhibitionIdentified that a dihydropyridine derivative showed complete tumor stasis in xenograft models due to selective inhibition of Met kinase .
Antimicrobial EvaluationCertain derivatives displayed significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against key pathogens, showcasing the potential for therapeutic applications in infectious diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 1-[(2-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, and how can they be mitigated?

  • Methodology : The synthesis involves multi-step reactions, including nucleophilic substitution and carboxamide coupling. Key challenges include regioselectivity in fluorophenyl-methylation and nitro-group stability under acidic/basic conditions.

  • Mitigation : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during substitutions . Optimize reaction temperatures (e.g., 60–80°C) to prevent nitro-group reduction . Monitor intermediates via TLC and confirm purity via HPLC (>95%) .

Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties?

  • Analysis : The 2-fluorophenyl group enhances lipophilicity (logP ~3.2 predicted), improving membrane permeability. Fluorine’s electronegativity stabilizes adjacent bonds, reducing metabolic degradation .
  • Experimental Validation : Compare logP values of fluorinated vs. non-fluorinated analogs using shake-flask or chromatographic methods .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Protocol :

  • 1H/13C NMR : Confirm dihydropyridine ring tautomerization and carboxamide connectivity.
  • FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and nitro-group vibrations (~1520 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., C₂₁H₁₆FN₃O₅) with <2 ppm error .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data for dihydropyridine derivatives?

  • Case Study : Conflicting IC₅₀ values in kinase inhibition assays (e.g., 0.5 μM vs. 5 μM in similar cell lines) may arise from target promiscuity.

  • Approach : Perform molecular docking (AutoDock Vina) to identify off-target interactions. Validate with isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What experimental design optimizes reaction yields while minimizing byproducts in large-scale synthesis?

  • Design of Experiments (DoE) : Use a factorial design to test variables:

  • Factors : Catalyst loading (0.1–1.0 mol%), solvent polarity (DMF vs. THF), and reaction time (12–24 hr).
  • Response : Yield (%) and purity (HPLC area%).
  • Outcome : Identified optimal conditions: 0.5 mol% Pd(OAc)₂ in DMF at 70°C for 18 hr (yield: 82%, purity: 97%) .

Q. How does the nitro group at the 4-position of the methoxyphenyl ring affect structure-activity relationships (SAR)?

  • SAR Insights :

  • Electron-Withdrawing Effect : The nitro group increases electrophilicity of the carboxamide carbonyl, enhancing hydrogen bonding with target enzymes (e.g., COX-2).
  • Biological Data : Replace nitro with -NH₂ or -OMe and test in enzymatic assays. Nitro derivatives show 10-fold higher inhibition than -OMe analogs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.